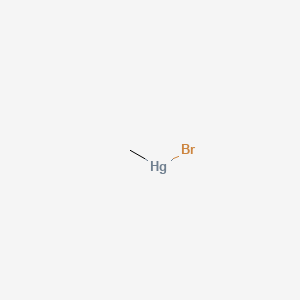

Bromomethylmercury

Description

Properties

IUPAC Name |

bromo(methyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.BrH.Hg/h1H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHHIJSLJCLMPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Hg]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrHg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035435 | |

| Record name | Bromomethyl mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals with a slightly metallic odor; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Bromomethylmercury | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-83-2 | |

| Record name | Mercury, bromomethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethylmercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethyl mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of Bromomethylmercury Ch₃hgbr

Quantum Mechanical and Ab Initio Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. For heavy-element compounds like bromomethylmercury, relativistic effects must be considered to achieve accurate results.

Density Functional Theory (DFT) Applications in Electronic Structure Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.orgresearchgate.net It has been applied to study methylmercury (B97897) compounds, including CH₃HgBr. researchgate.netaps.org Various functionals, which are approximations for the exchange-correlation energy, are employed in DFT calculations. Studies have assessed a range of hybrid and pure density functionals to reliably describe the physicochemical properties of alkyl mercury compounds. researchgate.net For instance, functionals like B3LYP, B3PW91, X3LYP, BP86, and M06-L have been tested. researchgate.netresearchgate.net While the B3LYP functional has been noted for providing the smallest average error across a range of properties for alkyl mercury compounds, other functionals like BP86 may offer better results for specific properties such as infrared spectra. researchgate.net

A key aspect of these calculations is the comparison with experimental data. For example, theoretical vibrational spectra calculated at the BP86/DEF2–TVZPPD level have been compared with experimental values. researchgate.net However, it has been observed that none of the studied functionals could perfectly reproduce the experimental C-Hg and Hg-X (where X=Cl, Br, I) bond distances. researchgate.net

GW Approximation Calculations for Quasiparticle Energies (G₀W₀ Methodology)

The GW approximation (GWA) is a method used to calculate the self-energy of a many-body system of electrons, providing more accurate quasiparticle energies (electron addition and removal energies) than standard DFT calculations. wikipedia.orgreadthedocs.io The G₀W₀ methodology, a single-shot GW calculation, uses the Green's function (G₀) and the screened Coulomb interaction (W₀) from an initial DFT calculation to determine these energies. wikipedia.orgberkeley.edu

For heavy elements like mercury, relativistic effects are significant and must be included in calculations. acs.orgacs.org Spin-orbit coupling (SOC) is a critical relativistic effect that influences the electronic structure. acs.orgtuwien.ac.at Computational methods have been developed to incorporate SOC in G₀W₀ calculations, referred to as fully relativistic (FR) calculations. acs.orgacs.org These are contrasted with scalar-relativistic (SR) calculations, which account for some relativistic effects but neglect SOC. acs.orgacs.org The error in total energy due to neglecting SOC is proportional to Z²α², where Z is the atomic number and α is the fine-structure constant, making it significant for heavy elements. acs.orgunimore.it FR G₀W₀ calculations have been shown to provide excellent performance for vertical ionization potentials of molecules containing heavy elements, with errors below 1.9% when compared to experimental data. acs.org It has been found that while SR calculations have higher random errors, FR calculations can systematically underestimate the vertical ionization potential. acs.org

The G₀W₀ method allows for the determination of quasiparticle energies, which are the poles of the single-particle Green's function. berkeley.edu The calculation involves solving the quasiparticle equation, which may have multiple solutions and requires a root-finding procedure. acs.orgunimore.it The method enables the efficient computation of energy as a function of frequency, which is crucial for identifying the correct physical solution. acs.orgunimore.it The self-energy, Σ, is a key quantity in these calculations, and in the GW approximation, it is expressed as the product of the Green's function G and the screened interaction W. aps.org The inclusion of SOC primarily affects the Green's function G, with little effect on W. aps.org

A significant application of the G₀W₀ method is the calculation of vertical ionization potentials (VIPs). acs.org Studies have demonstrated that both fully relativistic (FR) and scalar-relativistic (SR) G₀W₀ calculations, when based on hybrid density functional theory results, yield accurate VIPs for molecules with heavy elements. acs.org For a set of molecules including CH₃HgBr, the performance of FR G₀W₀ and SR G₀W₀ has been assessed. acs.org It has been noted that approximating SOC effects at the DFT level and adding them to SR G₀W₀ results can be a good approximation for a wide range of systems. acs.org

Below is a table comparing theoretical vertical ionization energies for methylmercury compounds calculated with different density functionals against experimental data.

| Functional | Average Error (eV) |

| B3LYP | 0.25 |

| B3PW91 | 0.28 |

| X3LYP | 0.30 |

| B2PLYP | 0.35 |

| BP86 | 0.45 |

| M06-L | 0.50 |

| This table is based on data for a set of alkyl mercury compounds and shows the mean absolute error of calculated vertical ionization potentials compared to experimental values. researchgate.net |

Determination of Eigenvalues and Spectral Functions

Pseudopotential and Basis Set Selection in Relativistic Electronic Structure Computations

In computational chemistry, pseudopotentials (or effective core potentials, ECPs) are used to replace the explicit treatment of core electrons, reducing computational cost. reed.edu For heavy elements like mercury, relativistic pseudopotentials are essential. researchgate.net Different types of pseudopotentials, such as the relativistic compact effective potentials and the Stuttgart pseudopotential, have been studied for methylmercury compounds. researchgate.net The choice of basis set, which is a set of functions used to build molecular orbitals, is also crucial. Various basis sets, including LANL2DZ, MWB60, cc-PVTZ-PP, and DEF2-TVZPP, have been tested in conjunction with different functionals for mercury compounds. researchgate.net The selection of an appropriate pseudopotential and basis set is critical for obtaining accurate results in relativistic electronic structure computations. osti.govchemrxiv.org

The following table lists some of the pseudopotentials and basis sets used in computational studies of mercury compounds.

| Type | Name(s) | Description |

| Pseudopotential | Relativistic Compact Effective Potentials, Stuttgart Pseudopotential, LANL2DZ, MWB60 | Used to represent the core electrons of heavy atoms like mercury, incorporating relativistic effects. researchgate.netresearchgate.net |

| Basis Set | cc-PVTZ-PP, DEF2-TVZPP, DEF2-TVZPPD, 6-31G* | Sets of functions describing the valence electrons, used in combination with pseudopotentials. researchgate.netreed.edu |

Vibrational Spectroscopy Computational Modeling

Computational modeling serves as a powerful tool in the field of vibrational spectroscopy, providing insights into molecular structure and dynamics that are often difficult to obtain through experimental means alone. muni.cz Techniques such as infrared (IR) and Raman spectroscopy measure the transitions between a molecule's vibrational states. muni.cz The resulting spectra are highly sensitive to the molecule's structure, bonding, and environment. muni.cznih.gov However, assigning the observed spectral peaks to specific vibrational motions can be a complex task, especially for polyatomic molecules. muni.cz

Computational chemistry aids this assignment by simulating the vibrational frequencies and modes of a molecule. muni.czmckendree.edu By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the force constants and subsequently the vibrational frequencies. nih.govgaussian.com These theoretical calculations allow for a detailed interpretation of experimental spectra, helping to connect specific spectral features to the underlying molecular mechanics. mckendree.edu Various computational methods, from ab initio and density functional theory (DFT) to semiempirical and molecular mechanics approaches, are employed to predict vibrational spectra, each with varying levels of accuracy and computational cost. muni.cznih.gov

Force Constant Calculations

Force constants are fundamental properties of a molecule that describe the stiffness of its chemical bonds and the resistance to bending of its angles. In the context of this compound (CH₃HgBr), force constants have been determined through detailed analysis of its infrared and Raman spectra. rsc.orgrsc.org

One significant study reported the calculation of force constants for both this compound (CH₃HgBr) and its deuterated analogue, methyl-d3 mercuric bromide (CD₃HgBr). rsc.orgrsc.org The researchers utilized an almost complete force field, which was refined systematically from an approximate field using the Jacobian matrix. This method ensures that all constants that have a significant impact on the calculated frequencies are taken into account. rsc.orgrsc.org The resulting force field was found to be consistent with the hybrid orbital force field. rsc.orgrsc.org

The primary force constants calculated for the CH₃HgBr molecule provide quantitative measures of the bond strengths and angle stiffness. These values are crucial for understanding the intramolecular forces governing the molecule's behavior.

Table 1: Selected Force Constants for this compound (CH₃HgBr)

| Force Constant | Description | Value (mdyn/Å) |

|---|---|---|

| K(C-H) | C-H stretching | 4.90 |

| K(C-Hg) | C-Hg stretching | 2.50 |

| K(Hg-Br) | Hg-Br stretching | 2.05 |

| H(H-C-H) | H-C-H bending | 0.45 |

| H(H-C-Hg) | H-C-Hg bending | 0.28 |

Data sourced from studies on the force fields of methyl mercuric halides. rsc.orgrsc.org

Normal Coordinate Analyses for Vibrational Assignment

Normal coordinate analysis is a mathematical method used to decompose the complex vibrational motions of a molecule into a set of independent, simplified motions called normal modes. scribd.com This analysis is essential for assigning the bands observed in infrared and Raman spectra to specific types of molecular vibrations, such as stretching, bending, or rocking. nist.govresearchgate.net

For this compound, normal coordinate analysis has been performed by combining experimental spectroscopic data with calculated force fields. rsc.orgrsc.org The process involves solving the secular equation, which relates the vibrational frequencies to the molecular geometry, atomic masses, and force constants. nist.gov By using the force constants derived for CH₃HgBr and CD₃HgBr, researchers have been able to provide a detailed assignment of the fundamental vibrational frequencies. rsc.orgrsc.org

The analysis helps to distinguish between different types of vibrations. For instance, the C-H stretching modes are found at high frequencies, while the heavier atom stretching (C-Hg, Hg-Br) and various bending modes appear at lower frequencies. The isotopic shifts observed upon substituting hydrogen with deuterium (B1214612) (in CD₃HgBr) provide a valuable check on the accuracy of the vibrational assignments. rsc.orgrsc.org

Table 2: Vibrational Assignment for this compound (CH₃HgBr)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |

|---|---|---|

| 2969 | ν₁(a₁) | Symmetric CH₃ stretch |

| 1410 | ν₂(a₁) | Symmetric CH₃ deformation |

| 540 | ν₃(a₁) | C-Hg stretch |

| 205 | ν₄(a₁) | Hg-Br stretch |

| 3020 | ν₅(e) | Asymmetric CH₃ stretch |

| 1185 | ν₆(e) | CH₃ rock |

| 790 | ν₇(e) | Asymmetric CH₃ deformation |

Assignments based on infrared and Raman spectral analysis. rsc.orgrsc.org

Theoretical Prediction of Vibrational Spectra

The theoretical prediction of vibrational spectra is a cornerstone of modern computational chemistry, allowing for direct comparison with experimental results. nih.gov For this compound, the calculation of its infrared and Raman spectra has been accomplished by leveraging the force constants and normal coordinate analysis. rsc.orgrsc.org

The process begins with an optimized molecular geometry and the calculation of the Hessian matrix. From this, the vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman) are computed. muni.cz The predicted spectrum is then compared with the experimentally recorded spectrum. A good agreement between the theoretical and experimental spectra validates the computational model, including the chosen geometry and force field. researchgate.net

In the case of CH₃HgBr, the infra-red and Raman spectra were reported and compared against the results from force constant calculations. rsc.orgrsc.org This comparison is crucial for confirming the vibrational assignments made through normal coordinate analysis. The theoretical framework not only predicts the position of the vibrational bands but also their relative intensities, providing a more complete picture of the molecule's vibrational properties. researchgate.net Modern computational methods, such as Density Functional Theory (DFT), have significantly improved the accuracy of such predictions. researchgate.net The consistency between the calculated force field for CH₃HgBr and the observed spectra provides confidence in the understanding of its molecular vibrations. rsc.orgrsc.org

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | CH₃HgBr |

Synthetic Strategies for Organomercury Ii Compounds Relevant to Bromomethylmercury

General Methodologies for Organomercurial Synthesis

The formation of the carbon-mercury bond can be achieved through various chemical reactions. General synthetic routes often involve the alkylation of mercury(II) salts using organometallic reagents like Grignard reagents or organolithium compounds. wikipedia.org For instance, diethylmercury (B1204316) can be synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. wikipedia.org

Comparative Investigations of Diazoaliphatic and Hydrazone Methods

Two prominent methods for the synthesis of certain organomercurials involve the use of diazoaliphatic compounds and hydrazones.

The diazoaliphatic method utilizes diazoalkanes, such as diazomethane (B1218177), to react with mercury(II) salts. For example, the reaction of diazomethane with mercuric chloride can yield chloromethyl mercuric chloride. unigoa.ac.in This method has been explored for the synthesis of various organomercury compounds, including those with diazoketone functionalities. researchgate.net The reaction of diazoalkanes with transition metal complexes is a broad area of study, with the potential for forming various organometallic species. researchgate.net

The hydrazone method offers an alternative pathway to organomercurials. Hydrazones, which can be synthesized from the condensation of hydrazines with aldehydes or ketones, can react with mercury(II) salts, such as mercuric acetate, to form organomercury compounds. acs.orgorganic-chemistry.org This method has been noted for its applications in analytical chemistry for the determination of metal ions. researchgate.net The coordination chemistry of mercury(II) with ligands derived from the hydrazine (B178648) family is of interest due to the varied bonding modes these ligands can exhibit. asianpubs.org

| Method | Precursor | Reagent | Product Example |

| Diazoaliphatic | Diazomethane | Mercuric Chloride | Chloromethyl Mercuric Chloride unigoa.ac.in |

| Hydrazone | Hydrazones of aliphatic aldehydes/ketones | Mercuric Acetate | Organomercury Compounds acs.org |

Exploration of Precursor Compounds in Organomercury Synthesis

A variety of precursor compounds serve as the foundation for synthesizing organomercury compounds. The choice of precursor is critical and dictates the final product.

One significant precursor for compounds like bromomethylmercury is bis(bromomethyl)mercury . This compound itself can be used to synthesize other organomercury derivatives. For instance, the reaction of bis(bromomethyl)mercury with thallium(I) 2,4,6-trichlorophenoxide yields bis(2,4,6-trichlorophenoxymethyl)mercury. researchgate.net

Other important precursors in organomercurial synthesis include:

Alkyl and Aryl Halides: These can react with mercury in the presence of light or with sodium amalgam to produce organomercury compounds. unigoa.ac.in

Grignard Reagents (R-MgX): As mentioned earlier, these are widely used for the alkylation of mercuric halides. wikipedia.orgunigoa.ac.in

Organolithium Compounds (R-Li): Similar to Grignard reagents, these are effective for creating carbon-mercury bonds. wikipedia.orgunigoa.ac.in

Aryl Sulfates and Diazonium Salts: These can also be employed in specific synthetic routes to form arylmercury compounds. wikipedia.orgunigoa.ac.in

Optimization of Reaction Conditions for Organomercurial Synthesis

Optimizing reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and resource consumption. numberanalytics.comsigmaaldrich.com This is particularly true for the synthesis of organomercurials, where factors such as solvent, temperature, and reagent stoichiometry play crucial roles.

The process of optimization often involves a systematic approach, such as varying one factor at a time or using more complex experimental designs like factorial design to understand the interplay between different variables. sigmaaldrich.comresearchgate.net Modern approaches may even leverage machine learning algorithms to predict optimal conditions based on existing data. beilstein-journals.orgbeilstein-journals.org

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. For instance, the reaction of diazomethane with mercuric chloride is often carried out in a solvent like tetrahydrofuran (B95107) (THF). unigoa.ac.in

Temperature: Reactions may be conducted at room temperature, heated, or cooled to control the reaction rate and selectivity. researchgate.net

Catalyst: While not always necessary, the presence of a catalyst can accelerate the reaction. For example, the reaction of diazonium salts with mercury(II) can be facilitated by copper metal. wikipedia.org

Stoichiometry of Reagents: The molar ratio of the reactants is a fundamental parameter to control to ensure the desired product is formed and to avoid side reactions. researchgate.net

For instance, in the synthesis of bis(2,4,6-trichlorophenoxymethyl)mercury from bis(bromomethyl)mercury, the reaction conditions would be carefully controlled to ensure the efficient substitution of the bromine atoms. researchgate.net Similarly, the synthesis of organomercurials from hydrazones can be influenced by the reaction medium and temperature. asianpubs.org

Reactivity and Reaction Mechanisms of Bromomethylmercury

Thermochemical Analysis of Reactivity and Bond Energetics

The reactivity of bromomethylmercury (CH₃HgBr) is fundamentally governed by the strength of its covalent bonds, particularly the carbon-mercury (C-Hg) and mercury-bromine (Hg-Br) bonds. The energy required to break these bonds, known as bond dissociation energy (BDE), provides a quantitative measure of their stability and dictates the energetic feasibility of chemical transformations. nist.gov Breaking chemical bonds is an endothermic process, requiring an energy input, while bond formation is exothermic, releasing energy. nist.gov

Computational chemistry, employing methods like Density Functional Theory (DFT) and ab initio calculations, serves as a powerful tool to estimate thermochemical properties like bond energies and enthalpies of formation for molecules where experimental data is lacking. numberanalytics.comsmu.edu For example, the standard enthalpy of formation (ΔfH°gas) for the related compound methylmercury (B97897) chloride (CH₃HgCl) has been determined to be -55.1 ± 3.3 kJ/mol. nist.gov Such computational studies can analyze potential energy surfaces, map reaction coordinates, and calculate the activation energies required to reach transition states, thereby predicting the most likely reaction mechanisms. smu.edursc.org

Interactive Table 1: Comparison of Relevant Average Bond Dissociation Energies (BDE)

| Bond | BDE (kJ/mol) | Source |

| CH₃-HgCH₃ | 240.6 | ucsb.edu |

| Hg-Br | 72.8 | ucsb.edunist.gov |

| Hg-Cl | 100 | ucsb.edu |

| C-H (in Methane) | 439.3 | General Chemistry Text |

| C-Br (in CH₃Br) | 293 | General Chemistry Text |

Note: This table presents average bond dissociation energies from various sources for comparison. The exact BDE can vary depending on the specific molecular environment.

Investigation of Carbon-Mercury Bond Reactivity and Stability

The carbon-mercury (C-Hg) covalent bond is the defining feature of organomercury compounds, and its reactivity is central to their chemical behavior. Generally, the C-Hg bond is relatively stable, especially when compared to the analogous bonds in organozinc and organocadmium compounds, which hydrolyze rapidly. wikipedia.org This stability is attributed to the high electronegativity of mercury and its low affinity for oxygen ligands. wikipedia.org

Despite its relative stability, the C-Hg bond in this compound can be cleaved under various conditions. The cleavage of this bond is a critical step in both synthetic applications and detoxification pathways. The polarity of the C-X bond (where X is the leaving group) influences the ease of cleavage, with more polar bonds generally being more reactive in electrophilic substitutions. dalalinstitute.com

One of the most studied reactions involving C-Hg bond cleavage is protonolysis, where a proton source breaks the bond. In biological systems, this reaction is catalyzed by the enzyme organomercurial lyase (MerB). nih.govresearchgate.net This enzyme utilizes cysteine residues in its active site to bind the mercury atom, weakening the C-Hg bond and facilitating its cleavage by a proton. researchgate.net This process converts toxic organomercurials into less harmful inorganic mercury. nih.gov Studies on various organomercurial bromides have shown that this enzymatic protonolysis proceeds with retention of configuration at the carbon atom. nih.gov

Interactive Table 2: Factors Influencing C-Hg Bond Reactivity

| Factor | Description | Impact on Reactivity | Source |

| Enzymatic Catalysis | The enzyme organomercurial lyase (MerB) provides a specific active site that weakens the C-Hg bond. | Dramatically increases the rate of protonolytic cleavage. | nih.govresearchgate.net |

| Electrophiles | Electrophilic agents can attack the carbon atom, leading to substitution. | Cleavage of the C-Hg bond, often with retention of configuration (S_E2 mechanism). | chemistrydocs.com |

| Ligand on Mercury | The nature of the halide (e.g., Br vs. Cl) or other groups attached to mercury can influence the polarity and strength of the C-Hg bond. | Affects the rate of reaction; for example, -HgMe is a better leaving group than -HgCl in some contexts. | dalalinstitute.com |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states. | Solvents with low ionizing power can suppress S_N1-type reactions and favor S_E2 pathways. | chemistrydocs.com |

Electron Transfer Pathways in Organomercury Systems

Electron transfer is a fundamental process in many chemical reactions, involving the movement of electrons from an electron donor to an electron acceptor. numberanalytics.com In the context of organomercury chemistry, electron transfer pathways are crucial for understanding redox transformations, such as the reduction of Hg(II) to elemental mercury, Hg(0).

Computational studies on mercury methylation, the reverse process of demethylation, suggest that the mechanism can involve the transfer of a methyl carbanion (CH₃⁻) to an Hg(II) species. ornl.gov This implies a heterolytic cleavage of the bond to the methyl group donor, where the electron pair moves with the methyl group. While direct studies on the electron transfer pathways for this compound itself are limited, the principles derived from related organomercury and organometallic systems are applicable. These reactions often proceed via outer-sphere electron transfer, where the electron moves between reactants that are not directly bridged by a common ligand.

Mechanistic Studies of Organomercurial Transformations

The mechanisms of organomercurial reactions describe the detailed, step-by-step pathway from reactants to products. A predominant mechanism for organomercurials is bimolecular electrophilic substitution (S_E2). dalalinstitute.comchemistrydocs.com This pathway is analogous to the more familiar S_N2 mechanism but involves an electrophile attacking the carbon atom. A key characteristic of the S_E2 reaction at a carbon center is the retention of stereochemical configuration, which has been observed in the enzymatic cleavage of organomercurial bromides and chlorides. nih.govrsc.org

Mechanistic studies of the organomercurial lyase (MerB) enzyme have provided significant insight into the protonolytic cleavage of the C-Hg bond. nih.govresearchgate.net The reaction is proposed to proceed via an S_E2 pathway. nih.gov Computational and experimental evidence suggests that two cysteine residues and an aspartic acid residue in the enzyme's active site are critical for catalysis. researchgate.net The substrate, such as methylmercury, binds to the cysteine residues, which activates and weakens the C-Hg bond, making it susceptible to attack by a proton. researchgate.net The source of this catalytic proton has been a subject of investigation, with mechanisms proposing its origin from a water molecule, assisted by the nearby aspartic acid residue. researchgate.net

Quantum chemical computations have been instrumental in exploring the potential energy surfaces of these reactions, helping to rule out certain pathways and identify the most energetically favorable ones. researchgate.net For instance, such studies have investigated the final steps of the MerB-catalyzed reaction, where the Hg(II) product is removed from the active site to regenerate the enzyme for another catalytic cycle. researchgate.net These computational analyses, combined with kinetic studies, provide a detailed picture of the transformation, revealing hidden intermediates and the energetic barriers between them. smu.eduresearchgate.net

Interactive Table 3: Investigated Mechanisms for Organomercurial Transformations

| Mechanism | Description | Key Features | Source(s) |

| S_E2 (Front-side attack) | Bimolecular electrophilic substitution. An electrophile (e.g., H⁺) attacks the same face of the carbon from which the mercury leaving group departs. | Second-order kinetics; Retention of stereochemical configuration. | dalalinstitute.comnih.govchemistrydocs.com |

| S_E2' (Allylic rearrangement) | Electrophilic substitution at an allylic system that occurs with a shift of the double bond. | Observed in the enzymatic reaction of certain unsaturated organomercurial bromides. | nih.gov |

| Enzyme-Catalyzed Protonolysis | Cleavage of the C-Hg bond by a proton, mediated by the active site of an enzyme like MerB. | Involves binding of Hg to cysteine residues; dramatically increased reaction rates. | researchgate.netresearchgate.net |

| Photodecomposition | Cleavage of the C-Hg bond induced by sunlight. | Results in the formation of free radicals and inorganic mercury species. | epa.gov |

Advanced Spectroscopic Characterization of Bromomethylmercury

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy states of a molecule. These vibrations are specific to the types of atoms and bonds present, making them powerful tools for functional group identification and structural analysis.

Infrared spectroscopy of bromomethylmercury reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. The spectra for methylmercury (B97897) halides, including the bromide, have been extensively studied. rsc.orgrsc.org In the solid state, studies of oriented crystals show that the heavy atoms (C-Hg-Br) are collinear and that the molecules are oriented with their three-fold axis perpendicular to the flat planes of the crystals. rsc.org This orientation affects the observed intensities of certain vibrational modes. For instance, vibrations of A₁ symmetry show a significant reduction in intensity when the crystal plates are examined perpendicular to the beam, confirming the molecular orientation. rsc.org

Key vibrational frequencies observed in the infrared spectrum are assigned to specific molecular motions, such as the stretching and bending of the methyl group, the carbon-mercury bond, and the mercury-bromine bond. rsc.orgrsc.org Force constant calculations, derived from these spectral data, provide quantitative insights into the strength of these bonds. rsc.orgrsc.orgrsc.org

Raman spectroscopy serves as a complementary technique to IR spectroscopy. For this compound, Raman spectra have been recorded for solutions in solvents like nitromethane (B149229) and benzene, as well as for the solid state. rsc.orgrsc.org Temperature-dependent Raman studies on methylmercury halide crystals have been used to investigate phase transitions and molecular disorder. researchgate.netirb.hrepj.org These studies have identified soft modes and changes in the low-frequency spectra at specific temperatures, providing insight into the crystal dynamics. researchgate.netirb.hrepj.org

The bandwidth of certain internal modes, such as the C-Hg-Br bending mode, can be quite broad, which has been suggested to indicate weak intermolecular interactions, specifically between the mercury atom of one molecule and the bromine atoms of neighboring molecules, leading to positional disorder. irb.hrepj.org While general Raman applications are well-documented for this compound, specific Surface-Enhanced Raman Spectroscopy (SERS) studies focusing solely on this compound are not prominently featured in the reviewed literature.

The combination of IR and Raman data allows for a comprehensive assignment of the fundamental vibrational modes of this compound. The molecule is treated as having C₃v symmetry for these analyses. scribd.com The vibrational spectrum provides a unique "molecular fingerprint" that can be used to identify the compound.

A normal coordinate analysis allows for the calculation of force constants from the observed vibrational frequencies for both this compound (CH₃HgBr) and its deuterated analogue (CD₃HgBr). rsc.orgrsc.org These calculations help to refine the assignment of vibrational modes and quantify the stiffness of the chemical bonds. The Hg-C stretching force constant is a key parameter derived from these studies. rsc.org

The fundamental vibrational modes for this compound are categorized into A₁ (parallel) and E (perpendicular) symmetry classes. rsc.orgrsc.org

| Symmetry | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| A₁ | ν(CH₃) symmetric stretch | 2922 | rsc.org |

| A₁ | δ(CH₃) symmetric bend | 1192 | rsc.org |

| A₁ | ν(Hg-C) stretch | 535 - 546 | rsc.orgoup.com |

| A₁ | ν(Hg-Br) stretch | 212 - 225 | rsc.orgoup.com |

| E | ν(CH₃) asymmetric stretch | 3000 | rsc.org |

| E | δ(CH₃) asymmetric bend | 1407 | rsc.org |

| E | ρ(CH₃) rock | 786 | rsc.org |

| E | δ(C-Hg-Br) bend | Not observed (low frequency) | rsc.org |

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS) Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy typically shows a single sharp resonance for the three equivalent protons of the methyl group. nih.govdss.go.th The chemical shift of this peak is influenced by the electronegativity of the adjacent mercury and bromine atoms. tib.eu The presence of mercury isotopes with nuclear spin (¹⁹⁹Hg, I=1/2, 16.87% abundance) results in the appearance of satellite peaks flanking the main proton signal due to spin-spin coupling. The coupling constant, ²J(¹⁹⁹Hg-¹H), is a valuable parameter for structural characterization.

¹³C NMR spectroscopy provides information about the carbon skeleton. A single resonance is expected for the methyl carbon in this compound. nih.gov Similar to proton NMR, coupling to the ¹⁹⁹Hg nucleus, ¹J(¹⁹⁹Hg-¹³C), can be observed, providing direct evidence for the C-Hg bond. While specific spectral data is often proprietary or found within databases, the principles of NMR are routinely applied to confirm the identity and purity of such compounds. nih.govsigmaaldrich.comcarlroth.compitt.edu

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Coupling Constants (Hz) | Reference |

|---|---|---|---|

| ¹H | Data available in spectral databases | ²J(¹⁹⁹Hg-¹H) | nih.gov |

| ¹³C | Data available in spectral databases | ¹J(¹⁹⁹Hg-¹³C) | nih.gov |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. libretexts.org

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, typically by ejecting one of their electrons to form a radical cation (M⁺•). wikipedia.orguni-saarland.de This process imparts significant energy to the molecular ion, causing it to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z. neu.edu.trchemguide.co.uk

The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion peak due to the multiple naturally occurring isotopes of both mercury and bromine. nih.govnist.gov The most abundant isotopes are ⁸¹Br (49.3%) and ⁷⁹Br (50.7%), and ²⁰²Hg (29.8%), ²⁰⁰Hg (23.1%), ¹⁹⁹Hg (16.9%), and ²⁰¹Hg (13.2%). This leads to a complex cluster of peaks for any fragment containing these elements.

The fragmentation of the this compound molecular ion (CH₃HgBr⁺•) proceeds through predictable pathways, primarily the cleavage of the C-Hg and Hg-Br bonds. nih.govnist.govlibretexts.org

Key fragmentation steps include:

Loss of a methyl radical (•CH₃) to form the [HgBr]⁺ ion.

Loss of a bromine atom (•Br) to form the methylmercury cation [CH₃Hg]⁺.

Cleavage of both bonds to form individual ions like [CH₃]⁺ or [Hg]⁺•.

| m/z (for most abundant isotopes ²⁰²Hg, ⁷⁹Br) | Ion Formula | Identity/Origin | Reference |

|---|---|---|---|

| 296 | [CH₃²⁰²Hg⁷⁹Br]⁺• | Molecular Ion (Top Peak) | nih.gov |

| 281 | [²⁰²Hg⁷⁹Br]⁺ | Loss of •CH₃ | nih.govnist.gov |

| 217 | [CH₃²⁰²Hg]⁺ | Loss of •Br (2nd Highest Peak) | nih.gov |

| 202 | [²⁰²Hg]⁺• | Loss of •Br and •CH₃ | nih.gov |

| 15 | [CH₃]⁺ | Methyl cation | waters.com |

Note: The m/z values listed are nominal masses based on the most abundant isotopes for clarity. The actual spectrum consists of clusters of peaks for each ion reflecting the full isotopic distribution of Hg and Br.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, offering fundamental insights into its bonding and electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Studies involving the dissociative excitation of this compound have provided information on its electronic transitions. When CH₃HgBr molecules are collided with ions such as He⁺ or CO⁺, emission from the resulting fragments is observed. tandfonline.comaip.org A notable observation in these studies is the emission from the HgBr radical, specifically the B²Σ⁺ → X²Σ⁺ transition. tandfonline.comaip.org

The most intense band in this system, corresponding to the (v'= 0 → v'' = 22) transition, is detected at 502 nm. tandfonline.comaip.org This indicates that dissociation into an electronically excited state is a key process for this compound under these energetic conditions.

Theoretical calculations provide further detail on the vertical electronic transitions of the intact CH₃HgBr molecule. These computed values offer a theoretical basis for understanding the molecule's behavior upon absorption of UV-Vis radiation. umich.edu

| Spin-Free State | Main Orbital Excitation | Spin-Free Transition Energy (eV) | Spin-Orbit Transition Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|---|

| 1¹E | σ(Hg-Br) → σ(C-Hg) | 5.32 | 5.32 | 0.0199 |

| 1³A₁ | σ(Hg-Br) → σ(C-Hg) | 5.19 | 5.37 | 0.0001 |

| 1³E | σ(Hg-Br) → σ*(C-Hg) | 5.32 | 5.53 | 0.0007 |

Photoelectron Spectroscopy for Electronic Structure and Bonding Insights

Photoelectron spectroscopy (PES) directly measures the energy required to remove electrons from their orbitals, providing a map of the electronic energy levels and crucial information about chemical bonding. The complete valence shell photoelectron spectrum of methyl halides, including CH₃Br, has been studied in detail using synchrotron radiation. ubc.ca These studies reveal that in the inner valence region, the spectra show complex structures, indicating a breakdown of the simple independent-particle model due to electron correlation effects. ubc.ca For CH₃Br, the spectrum recorded at a photon energy of 72 eV shows clear evidence of resonance Auger processes stemming from Br3d excitation. ubc.ca

While specific high-resolution PES data for this compound is not broadly published, computational studies provide the predicted ionization energies, which correspond to the energy of the peaks that would be observed in a photoelectron spectrum.

| Orbital | Character | Calculated Ionization Energy (eV) |

|---|---|---|

| HOMO | σ(Hg-Br) | 10.33 |

| HOMO-1 | σ(C-Hg) | 12.15 |

| HOMO-2 | π(CH₃) | 14.01 |

Note: The data in Table 2 is derived from theoretical calculations, which are essential for interpreting experimental photoelectron spectra.

Microwave Spectroscopy for Gas-Phase Molecular Structure Determination

Microwave spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase by measuring the energies of rotational transitions.

Precise Measurement of Bond Distances and Angles

Through the analysis of the pure rotational spectra of various isotopic species of this compound, highly accurate values for its bond lengths and angles have been determined. aip.org The research confirms that the molecule possesses a linear C-Hg-Br arrangement in the gas phase, with the central mercury atom forming a 180° angle with the carbon and bromine atoms. aip.org These findings are fundamental to understanding the molecule's steric and electronic properties.

| Parameter | Value |

|---|---|

| C-Hg Bond Distance (dC-Hg) | 2.074 ± 0.015 Å |

| Hg-Br Bond Distance (dHg-Br) | 2.406 ± 0.005 Å |

| C-Hg-Br Bond Angle (∠CHgBr) | 180° |

Advanced X-ray Characterization Techniques

X-ray techniques are indispensable for determining the arrangement of atoms in the solid state, providing a definitive picture of the crystal lattice and molecular packing.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a compound in its solid, crystalline form. wikipedia.orgmalvernpanalytical.com Studies on this compound have successfully determined its crystal structure. researchgate.netresearchgate.net Unlike the linear structure observed in the gas phase via microwave spectroscopy, the C-Hg-Br skeleton in the crystalline state is allowed to be slightly non-linear. researchgate.netresearchgate.net This deviation from perfect linearity is a result of intermolecular interactions and packing forces within the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4₂₁m |

| Molecules per Unit Cell (Z) | 4 |

The structural data reveals that the crystal packing allows for slight distortions of the molecular geometry compared to the isolated molecule in the gas phase. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. speciation.netthermofisher.comscirev.org The analysis is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. xpsfitting.comyoutube.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. xpsfitting.comyoutube.com Furthermore, changes in the chemical environment of an atom, such as its oxidation state or bonding partners, result in small shifts in these binding energies, known as chemical shifts. xpsdatabase.net This makes XPS a powerful tool for elucidating the chemical structure of compounds. xpsfitting.comnumberanalytics.com

A comprehensive review of scientific literature and databases reveals a notable absence of specific experimental X-ray Photoelectron Spectroscopy (XPS) data for the compound this compound (CH₃HgBr). While XPS is a standard technique for the characterization of organometallic and inorganic compounds, numberanalytics.comsamipubco.compeeref.com published research detailing the high-resolution core-level spectra (Hg 4f, C 1s, Br 3d) of this compound could not be located.

Therefore, the following discussion is a theoretical framework based on established XPS principles and data from analogous compounds. It describes how XPS would be employed to characterize this compound, the kind of information that would be obtained, and includes illustrative data tables with expected binding energy ranges. These tables are not based on experimental results for this compound but are constructed from typical values observed for mercury, carbon, and bromine in similar chemical environments.

Theoretical XPS Analysis of this compound

An XPS analysis of this compound would involve irradiating a sample of the compound with a monochromatic X-ray source (e.g., Al Kα at 1486.6 eV) under ultra-high vacuum conditions. nih.govcaltech.edu A survey scan would first be acquired to identify all elements present on the surface within the detection limit of the technique (typically around 0.1 atomic %). youtube.com For this compound, this scan would be expected to show peaks corresponding to mercury (Hg), bromine (Br), carbon (C), and likely oxygen (O) and additional carbon from adventitious surface contamination. cardiff.ac.uk

Following the survey scan, high-resolution spectra would be obtained for the core-level electrons of each element of interest to determine their chemical states and to perform accurate quantification.

Mercury (Hg) Analysis: The primary XPS region for mercury is the Hg 4f level, which appears as a doublet (Hg 4f₇/₂ and Hg 4f₅/₂) due to spin-orbit coupling. wisc.edu The binding energy of the Hg 4f₇/₂ peak is characteristic of the oxidation state of the mercury atom. In organomercury compounds, mercury is typically in the +2 oxidation state. researchgate.net By comparing the measured binding energy to standard reference compounds, the formal oxidation state of Hg in this compound could be confirmed. For instance, the Hg 4f₇/₂ binding energy for Hg²⁺ is higher than that for metallic Hg⁰. researchgate.net

Carbon (C) Analysis: The C 1s spectrum of this compound would be expected to show a peak corresponding to the methyl (CH₃) group directly bonded to the mercury atom. The binding energy of this carbon would be shifted compared to adventitious carbon (C-C, C-H bonds), which is often used as a reference for charge correction at 284.8 eV. cardiff.ac.uk The electronegativity of the neighboring mercury and bromine atoms would influence this chemical shift.

Bromine (Br) Analysis: The Br 3d region, also a spin-orbit doublet (Br 3d₅/₂ and Br 3d₃/₂), would be analyzed to determine the chemical state of the bromine. thermofisher.comcam.ac.uk The binding energy for a covalent C-Br bond or an ionic Br⁻ species differs, and the position of the Br 3d₅/₂ peak would provide insight into the nature of the Hg-Br bond. researchgate.net For example, a Br 3d₅/₂ peak at a higher binding energy is reported for bromine bonded to carbon compared to chemisorbed bromide ions. researchgate.net

Illustrative Data Tables

The following tables are hypothetical and intended to illustrate the kind of data that would be generated from an XPS analysis of this compound. The binding energy values are estimates based on data from similar compounds and databases.

Table 1: Hypothetical Elemental Composition of this compound from XPS Survey Scan

| Element | Atomic Concentration (%) |

| Carbon (C) | 50.0 |

| Mercury (Hg) | 25.0 |

| Bromine (Br) | 25.0 |

| (Note: This table represents the theoretical elemental ratios, excluding adventitious surface contamination.) |

Table 2: Hypothetical High-Resolution XPS Data for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State / Chemical Environment |

| Mercury (Hg) | Hg 4f₇/₂ | ~100.5 - 101.5 | +2 (in an organometallic environment) |

| Carbon (C) | C 1s | ~285.5 - 286.5 | C-Hg bond |

| Bromine (Br) | Br 3d₅/₂ | ~68.5 - 69.5 | Br-Hg bond |

| (Note: Binding energies are referenced to adventitious C 1s at 284.8 eV. The ranges are estimates based on analogous compounds and are not experimental values for this compound.) |

Organometallic Chemistry Principles Applied to Bromomethylmercury

Nature of the Carbon-Mercury Bond in Organomercury Compounds

The bond between carbon and mercury in organomercury compounds, including bromomethylmercury, is a covalent bond. ontosight.aiumweltprobenbank.de This bond is generally stable but can be sensitive to light. slideshare.net The stability of the Hg-C bond is notable, as demonstrated by its resistance to cleavage under certain oxidative conditions. wikipedia.org However, the bond is susceptible to cleavage under other conditions, making organomercury compounds useful as synthetic intermediates. wikipedia.orgnih.gov

The nature of the carbon-mercury bond can be influenced by the substituents on the carbon atom. For instance, electronegative substituents on the organic group can lead to a slight elongation of the Hg-C bond. core.ac.uk Steric strain can also cause a minor lengthening of this bond. core.ac.uk The Hg-C bond length in various organomercury compounds typically falls within the range of 2.06 to 2.15 Å. core.ac.uk Specifically, in methylmercury (B97897) halides, the Hg-C bond distance has been reported to be in the range of 2.01–2.08 Å. geologyscience.ru

The polarity of the Hg-C bond is considered to be low, which contributes to the stability of organomercury compounds in the presence of oxygen and water. wikipedia.org This low polarity is a consequence of the relatively high electronegativity of mercury. wikipedia.org

Coordination Environment and Geometry Studies of Mercury Centers

The mercury atom in organomercury compounds of the type RHgX, such as this compound, typically exhibits a two-coordinate, linear geometry. wikipedia.orgwikipedia.org The C-Hg-X bond angle is characteristically close to 180°. This linear coordination is a common feature for Hg(II) compounds. wikipedia.org

However, the mercury atom possesses vacant 6p- and 6d-orbitals, allowing it to participate in additional interactions, known as secondary bonds. core.ac.uk These secondary bonds can occur with electron-donating atoms, leading to a distortion from the ideal linear geometry and an increase in the coordination number of the mercury center. core.ac.uk These interactions can be either intramolecular or intermolecular. core.ac.uk

The coordination environment around the mercury center can be quite diverse, often resulting in distorted polyhedra rather than regular geometric shapes. core.ac.uk While a linear two-coordinate arrangement is most common for organomercury compounds, tetrahedral geometries are more frequently observed in mercury coordination compounds with four monodentate or two bidentate ligands. uky.edu The ability of the mercury center to access higher coordination numbers can influence the reactivity of the organomercury compound. nih.gov For example, an increase in the coordination number can make the Hg-C bond more susceptible to cleavage. nih.gov

Ligand Effects on Organomercury Stability and Reactivity

The stability and reactivity of organomercury compounds are significantly influenced by the nature of the ligands attached to the mercury atom. The identity of the halide (X) in methylmercury halides (CH₃HgX) affects various properties of the molecule.

The reactivity of the Hg-C bond can also be modulated by the ligand environment. Two-coordinate organomercury compounds of the type X-Hg-R are generally unreactive towards the protolytic cleavage of the Hg-C bond. nih.gov However, if the ligand allows the mercury center to access higher coordination numbers, the Hg-C bond can become more susceptible to cleavage. nih.gov This is because the increased coordination can lead to a non-linear geometry, which in turn weakens the Hg-C bond. nih.gov

The nature of the organic group (R) also plays a crucial role. The presence of electronegative substituents on the organic group can affect the length and strength of the Hg-C bond. core.ac.uk

Comparative Organometallic Studies with Other Methylmercury Halides (e.g., CH₃HgCl, CH₃HgI)

Comparative studies of methylmercury halides (CH₃HgX, where X = Cl, Br, I) reveal systematic trends in their properties and reactivity, highlighting the influence of the halogen atom.

Structural and Spectroscopic Properties:

Methylmercury halides are isostructural, possessing a high-temperature tetragonal phase and a low-temperature orthorhombic phase. researchgate.net Raman spectroscopy studies have been employed to investigate the phase transitions and disorder in the crystals of these compounds. researchgate.net The vapor concentrations of methylmercury halides decrease in the order CH₃HgI > CH₃HgBr > CH₃HgCl. vliz.be

Table of Bond Distances and Angles in Methylmercury Halides:

| Compound | Hg-C Bond Length (Å) | Hg-X Bond Length (Å) | C-Hg-X Bond Angle (°) |

|---|---|---|---|

| CH₃HgCl | ~2.01-2.08 geologyscience.ru | ~2.28 | ~180 |

| CH₃HgBr | ~2.01-2.08 geologyscience.ru | ~2.41 | ~180 |

| CH₃HgI | ~2.01-2.08 geologyscience.ru | ~2.57 | ~180 |

Note: The bond lengths and angles are approximate values and can vary slightly depending on the experimental method and the phase of the substance.

Reactivity:

The reactivity of methylmercury halides can differ based on the halogen. For example, in the context of methylene (B1212753) transfer reactions, iodomethylmercury (B87125) iodide (CH₃HgI₂) was found to be more reactive than this compound bromide. ucl.ac.uk Furthermore, studies on the interaction of methylmercury halides with enzymes have shown that the more hydrophobic compounds, CH₃HgI and CH₃HgCl, exhibit a higher affinity for the enzyme compared to more polar derivatives. uu.nl

The stability of complexes formed between methylmercury and halides in aqueous solution follows the order of the stability constants, with the iodide complex being the most stable. geologyscience.ru

Analytical Method Development for Bromomethylmercury Research Applications

Development of Specific and Sensitive Detection Methodologies

The successful analysis of bromomethylmercury hinges on the development of methods that can specifically detect and accurately quantify the compound, often at trace levels. This requires a combination of powerful separation science and sensitive detection technologies. The choice of technique is driven by the physicochemical properties of the analyte and the complexity of the sample matrix. gyanvihar.org

Chromatography is a cornerstone of separation science, designed to separate components from a mixture for subsequent identification and quantification. ajprd.comallen.in High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. chromtech.combiomedres.us

For this compound analysis, an HPLC method would be developed to separate it from other mercury species, synthesis precursors, or degradation products. The development process begins with selecting an appropriate stationary phase (the column) and a mobile phase (the solvent). gyanvihar.org A common choice for organometallic compounds is a C18 reversed-phase column, which separates compounds based on their hydrophobicity.

The separation is achieved as the mobile phase carries the sample through the stationary phase; compounds that have a higher affinity for the stationary phase move slower than those with a higher affinity for the mobile phase. ajprd.com By carefully selecting the column and the composition of the mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile), a separation can be achieved. jchr.org The instrument's detector then measures the analyte as it elutes from the column.

Qualitative and Quantitative Analysis : Chromatography can be used for both qualitative analysis (identifying components) and quantitative analysis (determining the amount of each component). oup.com.au

Method Versatility : HPLC is a powerful tool for characterizing drug impurities, providing precise identification and profiling. biomedres.us

Below is an example of a starting point for HPLC method parameters for this compound analysis.

| Parameter | Example Condition | Purpose |

| Column | C18, 250mm x 4.6mm, 5µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Solvent to carry the analyte through the column. jchr.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Column Temperature | 30 °C | Affects separation efficiency and analyte retention. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | To detect the analyte as it elutes from the column. |

This table represents a hypothetical starting point for method development, based on common practices in HPLC.

Spectroscopy is the study of the interaction between matter and electromagnetic radiation, which can be used to identify and quantify substances. longdom.org While UV-Visible spectroscopy can be coupled with HPLC for detection, techniques focused on elemental analysis are particularly powerful for organometallic compounds.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques for elemental quantification. For this compound, these methods would quantify the total mercury content. When coupled with a separation technique like HPLC (HPLC-ICP-MS), it allows for the quantification of specific mercury species.

In this hyphenated setup, the HPLC separates the different mercury compounds, which are then introduced into the ICP-MS. The plasma atomizes and ionizes the sample, and the mass spectrometer separates and detects the mercury ions, providing exceptional sensitivity and specificity for the element. This is crucial for distinguishing this compound from inorganic mercury or other organomercury compounds in a research sample. Spectroscopic techniques are widely used for the quantitative determination of various analytes.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

Optimization of Analytical Parameters for Reproducibility and Accuracy in Research Settings

Method development is an iterative process where analytical parameters are refined to achieve the desired performance. labmanager.com Optimization is critical to ensure that the method is reproducible and accurate for its intended purpose. mdpi.com This involves systematically adjusting various parameters and observing the effect on the analytical result, such as peak shape, resolution, and sensitivity. nih.gov

For an HPLC method for this compound, key parameters to optimize include:

Mobile Phase Composition : Varying the ratio of organic solvent to water can significantly impact the retention time and separation of the analyte from other components.

pH of the Mobile Phase : The pH can affect the charge and polarity of the analyte and any impurities, influencing their retention on the column. gyanvihar.org

Column Temperature : Adjusting the temperature can alter the viscosity of the mobile phase and the kinetics of the separation, affecting resolution and analysis time. pharmtech.com

Flow Rate : Optimizing the flow rate is a balance between achieving good separation and minimizing the analysis time. ajprd.com

The goal of optimization is to find a set of conditions that provides a sharp, symmetrical peak for this compound, well-separated from any other peaks, in a reasonable amount of time. This process improves the model simulation accuracy and ensures reliable data generation. mdpi.com

| Parameter | Range Explored | Effect on Analysis |

| Mobile Phase Ratio (ACN:H₂O) | 60:40 to 80:20 | Affects retention time and separation (resolution). |

| pH | 3.0 to 7.0 | Influences peak shape and analyte retention. |

| Flow Rate (mL/min) | 0.8 to 1.2 | Impacts analysis time, resolution, and system pressure. |

| Temperature (°C) | 25 to 40 | Affects retention time and peak shape. pharmtech.com |

This table provides an example of parameter ranges that might be investigated during method optimization.

Strategies for Impurity Profiling and Byproduct Characterization in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a substance. pharmainfo.inresearchgate.net In the context of this compound research, these impurities could originate from the synthesis process (e.g., starting materials, intermediates, byproducts) or from degradation of the compound. kymos.comiajps.com

Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.1%) must be identified and characterized. kymos.com The analytical methods developed must be capable of separating and detecting these impurities.

Strategies for impurity profiling include:

Forced Degradation Studies : The this compound sample is intentionally exposed to harsh conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products. The analytical method is then used to separate and identify these new impurities. iajps.com

Use of High-Resolution Mass Spectrometry (HRMS) : Techniques like LC-MS, particularly with high-resolution mass spectrometers, are invaluable for impurity profiling. HRMS can provide a highly accurate mass measurement of an unknown impurity, which allows for the determination of its elemental formula, a critical step in structural elucidation. iajps.com

Synthesis of Potential Impurities : If potential byproducts of the synthesis are known, they can be independently synthesized and used as reference standards to confirm their presence in the research sample. pharmainfo.in

The characterization of impurities is vital for understanding the stability of the compound and ensuring the purity of the material used in research applications. biomedres.us

Method Validation for Research Applications (Specificity, Precision, Robustness)

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. npra.gov.myau.dkresearchgate.net It ensures that the method will consistently produce accurate and reliable results. jddtonline.info Key validation characteristics are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). npra.gov.myeuropa.eu

For a research method analyzing this compound, the following parameters would be evaluated:

Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ujpronline.com Specificity is often demonstrated by showing that the peak for this compound is pure and not co-eluting with other substances.

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment. pharmtech.com

Accuracy : This is the closeness of the test results obtained by the method to the true value. ujpronline.com It is often assessed by analyzing a sample with a known concentration of this compound or by spiking a blank sample with a known amount of the analyte and measuring the recovery.

Linearity and Range : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. jchr.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). pharmtech.com It provides an indication of the method's reliability during normal usage.

| Validation Parameter | Acceptance Criteria (Example) | Purpose |

| Specificity | Peak purity index > 0.999 | Ensures the signal is only from the analyte. ujpronline.com |

| Precision (RSD%) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Measures the method's reproducibility. pharmtech.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the result is to the true value. ujpronline.com |

| Linearity (r²) | ≥ 0.999 | Confirms a proportional response to concentration. jchr.org |

| Robustness | Results remain within defined limits after small changes | Demonstrates reliability under varied conditions. pharmtech.com |

This table provides typical acceptance criteria for a validated analytical method in a regulated environment, which serves as a benchmark for research applications.

Environmental Chemical Transformation Pathways Potential Research Areas

Photochemical Degradation Mechanisms of Organomercurials

Photochemical degradation, or photolysis, is a major abiotic process responsible for the breakdown of methylmercury (B97897) compounds in sunlit surface waters. oup.comusgs.gov This process can significantly influence the mercury cycle by converting organic mercury back into inorganic forms. nih.gov The degradation can occur through both direct and indirect mechanisms and is affected by light intensity, wavelength, and the chemical composition of the water. oup.comnih.gov

Direct and Indirect Photolysis

Direct photolysis involves the absorption of light energy directly by the organomercurial molecule, leading to the cleavage of the carbon-mercury (C-Hg) bond. nih.gov Theoretical studies on methylmercury complexes, such as methylmercury chloride, show that UV irradiation can lead to the formation of a methyl radical (CH₃•) and a mercury halide radical (HgCl•). acs.org This dissociation is understood to occur via the excitation of the molecule to a dissociative triplet state. acs.org The C-Hg bond is a sigma-bonding orbital (HOMO), while the corresponding antibonding orbital (LUMO) is unoccupied in the ground state; light absorption promotes an electron to this antibonding orbital, weakening and ultimately breaking the bond. acs.org

Indirect photolysis involves reactive chemical species that are themselves generated by sunlight. In natural waters, dissolved natural organic matter (NOM) absorbs sunlight and produces highly reactive intermediates, including singlet oxygen (¹O₂) and hydroxyl radicals (•OH). oup.comnih.gov Research has demonstrated that singlet oxygen is a key reactant in the photodegradation of methylmercury. nih.gov The rate of this indirect degradation is highly dependent on the speciation of the methylmercury. For instance, methylmercury bound to organic sulfur-containing thiol ligands (common in freshwater) exhibits faster degradation rates compared to methylmercury-chloride complexes, which are more prevalent in marine environments. nih.gov This suggests that the nature of the ligand attached to the methylmercury cation influences the molecule's susceptibility to photochemical attack.

Influence of Light and Water Composition

The composition of dissolved organic matter (DOM) also plays a crucial role. Studies have linked the loss of methylmercury to specific components of the DOM optical signature, suggesting that aromatic and quinoid structures within the DOM may contribute to the degradation process, potentially within the sphere of the mercury-DOM bond. usgs.gov

| Factor | Influence on Photodegradation | Research Findings |

| Light Source | Initiates direct and indirect photolysis. | Both UV and PAR are effective; UV radiation is more energetic, but PAR may dominate in some waters due to greater penetration. nih.gov |

| Dissolved Organic Matter (DOM/NOM) | Acts as a photosensitizer, producing reactive species like ¹O₂. | Can enhance degradation, particularly through singlet oxygen generation. Aromatic and quinoid structures within DOM are implicated. usgs.govnih.gov |

| Ligand Binding | Affects the reactivity of the methylmercury molecule. | Methylmercury-thiol complexes (common in freshwater) degrade faster than methylmercury-chloride complexes (common in marine water). nih.gov |

| Reactive Species | Mediate indirect photolysis. | Singlet oxygen (¹O₂) and hydroxyl radicals (•OH) are key intermediates. oup.comnih.gov |

Oxidative Degradation Pathways (e.g., Reaction with Hydroxyl Radicals)

Oxidative degradation represents another significant pathway for the transformation of organomercurials in the environment. This process involves highly reactive oxidizing agents, most notably the hydroxyl radical (•OH). kisgroup.net The hydroxyl radical is one of the most powerful oxidants found in the environment and can react with a vast array of organic compounds, often initiating their removal from the atmosphere and aquatic systems. kisgroup.netwikipedia.org

Role of the Hydroxyl Radical (•OH)

Hydroxyl radicals are short-lived, highly reactive species. kisgroup.net In the atmosphere, they are primarily formed when ultraviolet light from the sun interacts with ozone in the presence of water vapor. niwa.co.nz In aquatic systems, they can be generated through the photolysis of dissolved organic matter or nitrate. oup.comrsc.org

The reaction between a hydroxyl radical and an organomercurial like bromomethylmercury is expected to proceed rapidly. The •OH radical can attack the molecule in several ways, with a likely pathway being the abstraction of a hydrogen atom from the methyl group, similar to its reaction with methane. wikipedia.orgniwa.co.nz This reaction would produce water and an organomercury radical (•CH₂HgBr).

Reaction Mechanism: CH₃HgBr + •OH → •CH₂HgBr + H₂O

This initial step would be followed by a series of further reactions, likely leading to the cleavage of the C-Hg bond and the eventual formation of inorganic mercury. In some aquatic environments, such as coastal waters where methylmercury-halide complexes are common, hydroxyl radicals may play a primary role in degradation. usgs.gov

Advanced oxidation processes, such as sonolysis, which generate hydroxyl radicals, have been shown to effectively degrade various organomercurials, including methylmercury, converting them to inorganic mercury. nih.govacs.orgacs.org These studies demonstrate the inherent susceptibility of the organomercurial structure to oxidative attack by •OH. The kinetics of these reactions often follow a pseudo-first-order model, with rate constants for methylmercury degradation measured in the range of 10⁻² s⁻¹. acs.org While these experimental conditions differ from the natural environment, they provide strong evidence for the efficacy of hydroxyl radicals in breaking down these compounds.

| Oxidant | Formation in Environment | Role in Degradation |

| Hydroxyl Radical (•OH) | Photolysis of water vapor, ozone, dissolved organic matter, and nitrate. niwa.co.nzrsc.org | A powerful, non-selective oxidant that reacts rapidly with organic molecules. kisgroup.net It can abstract a hydrogen atom from the methyl group, initiating the breakdown of the organomercurial. niwa.co.nz |

| Singlet Oxygen (¹O₂) | Sunlight sensitization of dissolved organic matter. nih.gov | A key reactive intermediate in the photochemical degradation of methylmercury, particularly when complexed with organic matter. nih.gov |

| Hypochlorite (OCl⁻) | Industrial and water treatment processes. | Shown in laboratory studies to be important in the oxidative degradation of organomercurials, especially in acidic media. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing Bromomethylmercury in laboratory settings?

- This compound synthesis typically involves reacting mercury(II) salts with methyl bromide under controlled conditions. Key steps include:

- Purification via recrystallization or column chromatography to eliminate unreacted precursors and byproducts.

- Validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm molecular structure and purity .

- Safety protocols must address its high toxicity (e.g., fume hoods, personal protective equipment) and proper waste disposal .

Q. What analytical techniques are most effective for detecting this compound in environmental matrices?

- Sample Preparation : Acid digestion or solvent extraction to isolate the compound from complex matrices (e.g., sediment, biological tissues).

- Detection :

- HPLC-ICP-MS : Combines high-resolution separation with sensitive mercury-specific detection.

- Gas Chromatography-Cold Vapor Atomic Fluorescence Spectroscopy (GC-CVAFS) : Ideal for low-concentration environmental samples.

Q. How can researchers mitigate contamination risks during this compound handling?

- Use trace-metal-free labware (e.g., Teflon containers) to avoid mercury adsorption.

- Implement blank controls in experiments to monitor background contamination.

- Regularly calibrate instruments using CRMs to maintain accuracy .

Advanced Research Questions

Q. How can discrepancies in reported toxicity data for this compound be systematically resolved?

- Comparative Meta-Analysis : Evaluate experimental variables across studies (e.g., exposure duration, model organisms, dosage units).

- Method Harmonization : Adopt standardized protocols for toxicity assays (e.g., OECD guidelines) to reduce interstudy variability.

- CRM Utilization : Use matrix-matched CRMs to validate analytical methods and improve data comparability .

Q. What strategies address the challenges in speciation analysis of this compound in marine ecosystems?